molecular formula C18H15NO3 B14474799 1-Hydroxy-2-(4-methoxyphenyl)-6-phenylpyridin-4(1H)-one CAS No. 71637-94-0

1-Hydroxy-2-(4-methoxyphenyl)-6-phenylpyridin-4(1H)-one

Cat. No.: B14474799
CAS No.: 71637-94-0
M. Wt: 293.3 g/mol
InChI Key: CRIFZSBDXDTYDG-UHFFFAOYSA-N
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Description

1-Hydroxy-2-(4-methoxyphenyl)-6-phenylpyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by a pyridinone ring substituted with a hydroxy group, a methoxyphenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2-(4-methoxyphenyl)-6-phenylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with hydroxylamine hydrochloride to form the desired pyridinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2-(4-methoxyphenyl)-6-phenylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The pyridinone ring can be reduced to a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a piperidine derivative.

    Substitution: Formation of various substituted pyridinone derivatives.

Scientific Research Applications

1-Hydroxy-2-(4-methoxyphenyl)-6-phenylpyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-(4-methoxyphenyl)-6-phenylpyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methoxyphenyl) phenyl methanone
  • 2-Hydroxy-4-methoxyphenyl) phenyl methanone oxime
  • 2-Hydroxy-4-methoxyphenyl) phenyl methanone hydrazone

Uniqueness

1-Hydroxy-2-(4-methoxyphenyl)-6-phenylpyridin-4(1H)-one is unique due to its specific substitution pattern on the pyridinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

71637-94-0

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

1-hydroxy-2-(4-methoxyphenyl)-6-phenylpyridin-4-one

InChI

InChI=1S/C18H15NO3/c1-22-16-9-7-14(8-10-16)18-12-15(20)11-17(19(18)21)13-5-3-2-4-6-13/h2-12,21H,1H3

InChI Key

CRIFZSBDXDTYDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C=C(N2O)C3=CC=CC=C3

Origin of Product

United States

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